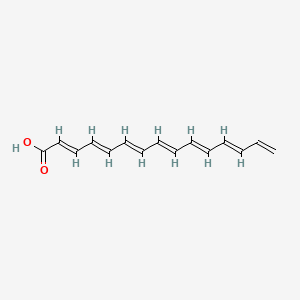

(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid

Description

Fatty acids, C14-18 and C16-18-unsaturated, are a group of long-chain carboxylic acids with varying degrees of unsaturation. These compounds are commonly found in natural fats and oils and are essential components in various biological processes. They are widely used in industrial applications due to their unique chemical properties.

Properties

CAS No. |

67701-06-8 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-pentadeca-2,4,6,8,10,12,14-heptaenoic acid |

InChI |

InChI=1S/C15H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H,1H2,(H,16,17)/b4-3+,6-5+,8-7+,10-9+,12-11+,14-13+ |

InChI Key |

DTAMQBQGFSVRFE-IDFWPVMJSA-N |

SMILES |

C=CC=CC=CC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

C=CC=CC=CC=CC=CC=CC=CC(=O)O |

Other CAS No. |

67701-06-8 |

physical_description |

DryPowder, OtherSolid; Liquid; OtherSolid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fatty acids, C14-18 and C16-18-unsaturated, can be synthesized through several methods. One common method involves the esterification of natural oils and fats with methanol in the presence of an acid catalyst. This process produces fatty acid methyl esters, which can then be hydrolyzed to yield the free fatty acids .

Industrial Production Methods

Industrial production of these fatty acids typically involves the hydrolysis of triglycerides found in natural oils and fats. The triglycerides are subjected to high temperatures and pressures in the presence of water, resulting in the formation of glycerol and free fatty acids. The free fatty acids are then separated and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Fatty acids, C14-18 and C16-18-unsaturated, undergo several types of chemical reactions, including:

Oxidation: These fatty acids can be oxidized to form peroxides and other oxidation products.

Reduction: Unsaturated fatty acids can be hydrogenated to form saturated fatty acids.

Substitution: They can undergo substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.

Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

Oxidation: Oxidation of these fatty acids can produce aldehydes, ketones, and carboxylic acids.

Reduction: Hydrogenation results in the formation of saturated fatty acids.

Substitution: Substitution reactions can yield various esters and amides.

Scientific Research Applications

Fatty acids, C14-18 and C16-18-unsaturated, have numerous applications in scientific research:

Chemistry: They are used as precursors in the synthesis of various chemicals and materials.

Biology: These fatty acids are studied for their role in cell membrane structure and function.

Medicine: They are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: These fatty acids are used in the production of soaps, detergents, lubricants, and biodiesel.

Mechanism of Action

The mechanism of action of fatty acids, C14-18 and C16-18-unsaturated, involves their interaction with cell membranes and various enzymes. These fatty acids can be incorporated into cell membranes, affecting membrane fluidity and function. They can also serve as substrates for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators .

Comparison with Similar Compounds

Similar Compounds

- Fatty acids, C16-18, zinc salts

- Glycerides, C14-18 and C16-18-unsaturated, mono-, di-, and tri-

Uniqueness

Fatty acids, C14-18 and C16-18-unsaturated, are unique due to their specific chain lengths and degrees of unsaturation. This gives them distinct physical and chemical properties, making them suitable for a wide range of applications. Their ability to undergo various chemical reactions and their role in biological processes further highlight their importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.